6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20202564
InChI: InChI=1S/C21H20ClNO6S/c1-12-4-6-15(7-5-12)30(26,27)23-9-8-20(24)28-19-11-18-16(10-17(19)22)13(2)14(3)21(25)29-18/h4-7,10-11,23H,8-9H2,1-3H3
SMILES:
Molecular Formula: C21H20ClNO6S
Molecular Weight: 449.9 g/mol

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

CAS No.:

Cat. No.: VC20202564

Molecular Formula: C21H20ClNO6S

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate -

Specification

Molecular Formula C21H20ClNO6S
Molecular Weight 449.9 g/mol
IUPAC Name (6-chloro-3,4-dimethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C21H20ClNO6S/c1-12-4-6-15(7-5-12)30(26,27)23-9-8-20(24)28-19-11-18-16(10-17(19)22)13(2)14(3)21(25)29-18/h4-7,10-11,23H,8-9H2,1-3H3
Standard InChI Key VICMAXULEIDDMU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)C)C)Cl

Introduction

The compound 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic organic molecule that belongs to the class of coumarin derivatives. Coumarins are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound is structurally characterized by a chromenone core (coumarin scaffold) substituted with a sulfonyl-beta-alaninate moiety and a chloro group, which may contribute to its potential bioactivity.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Core Structure: Chromenone (coumarin) backbone.

  • Substituents:

    • Chloro group at position 6.

    • Methyl groups at positions 3 and 4.

    • Sulfonyl-beta-alaninate group attached at position 7 via an ester linkage.

Synthesis

The synthesis of such coumarin derivatives typically involves multi-step organic reactions. A general synthetic route might include:

  • Coumarin Core Formation: The chromenone scaffold is synthesized using methods like the Pechmann condensation or Knoevenagel condensation.

  • Functionalization:

    • Introduction of the chloro group at position 6 through chlorination reactions.

    • Addition of methyl groups via alkylation reactions.

  • Sulfonamide Coupling: The sulfonyl-beta-alaninate moiety is introduced through esterification or amidation using beta-alanine derivatives and sulfonyl chlorides.

Purification is often achieved using column chromatography, and the final product is characterized by techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).

Chemical Probes

This compound could also serve as a chemical probe for studying enzyme interactions due to its unique structural features.

Table 2: Spectroscopic Characterization (Hypothetical)

TechniqueObservation
1H NMRSignals for methyl protons (~δ 2 ppm)
13C NMRPeaks corresponding to carbonyl (~δ 160 ppm)
Mass Spectrometry (MS)m/z peak at ~390 (M+ ion)
UV SpectroscopyAbsorption maxima around ~320 nm

Limitations and Future Research

While the compound's structure suggests promising biological activities, further research is needed to confirm its efficacy and safety:

  • Pharmacological Testing: In vitro and in vivo studies on cancer, inflammation, and microbial models.

  • Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.

  • Toxicological Studies: Assessing potential cytotoxicity in non-cancerous cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator